2-Piperidinemethanesulfonic acid

Description

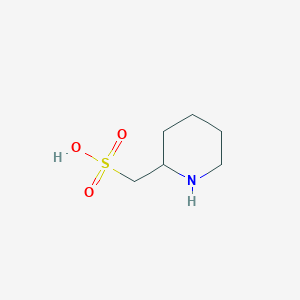

2-Piperidinemethanesulfonic acid is a piperidine derivative featuring a methanesulfonic acid group (-CH₂SO₃H) attached to the piperidine ring. Such compounds are often utilized in pharmaceuticals as intermediates, catalysts, or buffering agents due to their solubility in water and stability under physiological conditions . The sulfonic acid group enhances acidity and hydrophilicity, which can influence binding interactions in biological systems or industrial applications .

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

piperidin-2-ylmethanesulfonic acid |

InChI |

InChI=1S/C6H13NO3S/c8-11(9,10)5-6-3-1-2-4-7-6/h6-7H,1-5H2,(H,8,9,10) |

InChI Key |

DPACDKNYTURBKS-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)CS(=O)(=O)O |

Canonical SMILES |

C1CCNC(C1)CS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural analogs and their properties:

Key Observations:

- Ring Type : 2-Piperidinemethanesulfonic acid contains a saturated piperidine ring, unlike 4-pyridineethanesulphonic acid (pyridine ring), which confers differences in basicity and reactivity. Piperidine derivatives are more nucleophilic due to the lone pair on the nitrogen atom .

- Functional Groups : The sulfonic acid group in this compound provides stronger acidity (pKa ~1–2) compared to carboxylic acid-containing analogs (pKa ~4–5), influencing solubility and ionic interactions .

- Molecular Weight : Higher molecular weight analogs (e.g., 526.65 g/mol in ) often incorporate additional functional groups, such as sulfonamide or aromatic moieties, which expand their utility in drug design .

Preparation Methods

Methanesulfonyl Chloride-Mediated Sulfonation

A direct approach involves reacting piperidine derivatives with methanesulfonyl chloride (MsCl). For instance, if 2-hydroxymethylpiperidine is available, treatment with MsCl in the presence of a base like triethylamine could yield the corresponding mesylate. Subsequent hydrolysis under acidic conditions may convert the mesylate to the sulfonic acid. However, this method risks over-sulfonation or ring degradation due to the strong electrophilicity of MsCl.

Reaction Conditions:

- Substrate: 2-Hydroxymethylpiperidine

- Reagents: Methanesulfonyl chloride (1.2 equiv), Triethylamine (2.0 equiv)

- Solvent: Dichloromethane, 0°C → Room temperature

- Yield (Hypothetical): ~50–60% after hydrolysis

Acid-Catalyzed Sulfonation

Analogous to the synthesis of HEPES, vinyl sulfonate derivatives could undergo addition reactions with piperidine. For example, reacting piperidine with vinyl methanesulfonate under basic conditions may yield 2-piperidinemethanesulfonate, which is acidified to the sulfonic acid. This method mirrors the HEPES synthesis, where N-hydroxyethylpiperazine reacts with vinyl sulfonate to form a sulfonate intermediate.

Reaction Equation:

$$

\text{Piperidine} + \text{CH}2=\text{CHSO}3\text{Na} \xrightarrow{\text{Base}} \text{2-Piperidinemethanesulfonate} \xrightarrow{\text{H}^+} \text{2-Piperidinemethanesulfonic Acid}

$$

Optimization Insights:

- Temperature: 80–100°C for addition reaction

- Acidification Agent: Hydrochloric acid or sulfuric acid

- Purification: Crystallization using low-molecular-weight alcohols

Nucleophilic Substitution Approaches

Halide Displacement with Sulfonate Nucleophiles

Introducing a sulfonate group via nucleophilic substitution requires a leaving group (e.g., bromide) at the 2-position of piperidine. For example, 2-bromopiperidine could react with sodium methanesulfonate under SN2 conditions. This method is contingent on the accessibility of 2-halopiperidine precursors, which are synthetically challenging to prepare.

Challenges:

Mitsunobu Reaction for Hydroxyl Group Conversion

If 2-hydroxypiperidine is available, the Mitsunobu reaction could convert the hydroxyl group to a sulfonic acid via a two-step process:

- Mitsunobu Reaction: 2-Hydroxypiperidine + Methanesulfonylhydrazine → 2-Methanesulfonylpiperidine

- Oxidation: Conversion of sulfonyl group to sulfonic acid using oxidizing agents like H$$2$$O$$2$$/H$$2$$SO$$4$$.

Limitations:

- Requires anhydrous conditions and expensive reagents (e.g., DIAD, triphenylphosphine).

- Low functional group tolerance complicates scalability.

Radical-Mediated Synthesis

Photocatalytic C–S Bond Formation

Inspired by organophotocatalyzed piperidinone synthesis, a radical-based strategy could assemble the sulfonic acid moiety. For example, visible-light irradiation of piperidine derivatives with methanesulfonic acid precursors (e.g., sulfonyl chlorides) in the presence of a photocatalyst may enable C–S bond formation.

Proposed Mechanism:

- Photoexcitation: The photocatalyst (e.g., [Mes-3,6-t-Bu$$2$$-Acr-Ph]$$^+$$BF$$4^-$$) generates radicals upon irradiation.

- Hydrogen Abstraction: A hydrogen atom is abstracted from the 2-position of piperidine, forming a carbon-centered radical.

- Radical Trapping: The radical reacts with methanesulfonic acid derivatives to form the C–S bond.

Advantages:

Cyclization Strategies Incorporating Sulfonic Acid Groups

Ring-Closing Metathesis with Sulfonate Monomers

A retrosynthetic approach could involve constructing the piperidine ring from a linear precursor containing a sulfonic acid group. For example, a diene with a methanesulfonate ester could undergo ring-closing metathesis (RCM) using a Grubbs catalyst to form the six-membered ring.

Hypothetical Pathway:

$$

\text{CH}2=\text{CHCH}2\text{SO}3\text{Na} + \text{NH}2(\text{CH}2)3\text{CH}=\text{CH}_2 \xrightarrow{\text{Grubbs Catalyst}} \text{2-Piperidinemethanesulfonate}

$$

Challenges:

- Limited precedent for RCM with sulfonate-containing dienes.

- Catalyst poisoning by sulfur-containing compounds.

Purification and Characterization Techniques

Crystallization and Solvent Washing

As demonstrated in HEPES synthesis, crude this compound can be purified via sequential crystallization and alcohol washing. Ethanol or methanol effectively removes inorganic salts and byproducts.

Typical Protocol:

Chromatographic Methods

For lab-scale purification, ion-exchange chromatography or reverse-phase HPLC may resolve sulfonic acid derivatives. However, these methods are cost-prohibitive for industrial applications.

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

The use of inexpensive starting materials like piperidine and vinyl sulfonate (as in HEPES production) is critical for scalability. Avoiding precious metal catalysts (e.g., palladium in cross-coupling reactions) further reduces costs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Piperidinemethanesulfonic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis can involve nucleophilic substitution or oxidation reactions. For example, controlled pH (e.g., acidic or basic conditions) and temperature (typically 25–80°C) are critical to minimize side products like sulfones or sulfoxides . Reagent selection (e.g., sodium borohydride for reduction vs. potassium permanganate for oxidation) directly impacts product distribution. Purification via column chromatography or recrystallization is recommended to isolate high-purity compounds. Yield optimization requires iterative testing of stoichiometric ratios and reaction times .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm piperidine ring integrity and sulfonic acid group placement.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects trace impurities.

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity (>95% by peak area) .

- Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported pharmacological activities of this compound derivatives?

- Methodological Answer : Contradictions in bioactivity data (e.g., inconsistent IC values) may arise from batch variability or assay conditions. To address this:

- Standardize Reagents : Use peptides or compounds with verified purity (e.g., via peptide content analysis) to minimize variability in cell-based assays .

- Replicate Under Controlled Conditions : Repeat experiments with identical pH, temperature, and solvent systems (e.g., aqueous vs. DMSO solutions).

- Meta-Analysis : Systematically compare literature data using statistical tools (e.g., ANOVA) to identify confounding variables like salt content or impurities .

Q. How should experimental designs account for batch-to-batch variability in this compound synthesis when conducting reproducible bioassays?

- Methodological Answer :

- Quality Control (QC) Protocols : Implement HPLC and MS for every batch to quantify impurities (e.g., residual solvents or unreacted precursors) .

- Normalization : Adjust concentrations based on peptide content analysis if TFA removal (<1%) is critical for cell assays .

- Blinding : Use blinded sample coding to avoid bias in pharmacological evaluations .

Q. What are the critical considerations for developing a robust HPLC method to quantify this compound in complex biological matrices?

- Methodological Answer :

- Column Selection : Use a polar-embedded C18 column to enhance retention of polar sulfonic acid groups.

- Mobile Phase : Optimize a gradient of acetonitrile and 0.1% formic acid in water for improved peak resolution.

- Detection : UV detection at 210–220 nm is suitable for sulfonic acid moieties.

- Validation : Assess linearity (R > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) in spiked plasma or tissue homogenates .

Data Analysis and Interpretation

Q. How can clustered data (e.g., repeated measurements from the same assay) be statistically analyzed to evaluate this compound’s effects?

- Methodological Answer : Use mixed-effects models to account for nested data structures (e.g., multiple observations per sample). Software like R (lme4 package) or SAS (PROC MIXED) can model random intercepts for biological replicates while testing fixed effects (e.g., dosage) .

Q. What analytical frameworks are effective for identifying unknown metabolites or degradation products of this compound?

- Methodological Answer :

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Perform fragmentation patterns (MS/MS) to deduce metabolite structures.

- Stability Studies : Incubate the compound under physiological conditions (37°C, pH 7.4) and use kinetic modeling (e.g., first-order decay) to predict degradation pathways .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical reporting of negative or inconclusive results in studies involving this compound?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw datasets in repositories like Zenodo or Figshare. Pre-register hypotheses and methods on platforms like Open Science Framework to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.